

analytical techniques for characterizing (R)-1-Boc-4-(aminocarboxymethyl)piperidine derivatives

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Compound of Interest

Compound Name: (R)-1-Boc-4-(aminocarboxymethyl)piperidine

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Application Notes & Protocols

Topic: Analytical Techniques for the Comprehensive Characterization of **(R)-1-Boc-4-(aminocarboxymethyl)piperidine** and its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Eleanor Vance

Foreword: The Structural Imperative in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in both natural products and synthetic pharmaceuticals.^{[1][2]} Its conformational flexibility and ability to engage in key biological interactions make it a privileged structure. The specific derivative, **(R)-1-Boc-4-(aminocarboxymethyl)piperidine**, represents a chiral building block of significant interest, incorporating a protected amine, a chiral center, and a carboxylic acid mimic. Its precise three-dimensional structure, purity, and stereochemical integrity are not mere academic details; they are critical determinants of a final drug candidate's efficacy, safety, and selectivity.

This guide moves beyond a simple listing of techniques. It is designed as a holistic analytical strategy, explaining the causal links between experimental choices and the specific structural questions we aim to answer. From initial structural confirmation to exacting stereochemical verification, each protocol is presented as a self-validating system, ensuring the generation of trustworthy and reproducible data.

The Integrated Analytical Workflow: A Multi-Technique Approach

The complete characterization of a complex chiral molecule like **(R)-1-Boc-4-(aminocarboxymethyl)piperidine** is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our workflow is designed to logically progress from establishing the basic molecular framework to refining the details of its purity and three-dimensional nature.

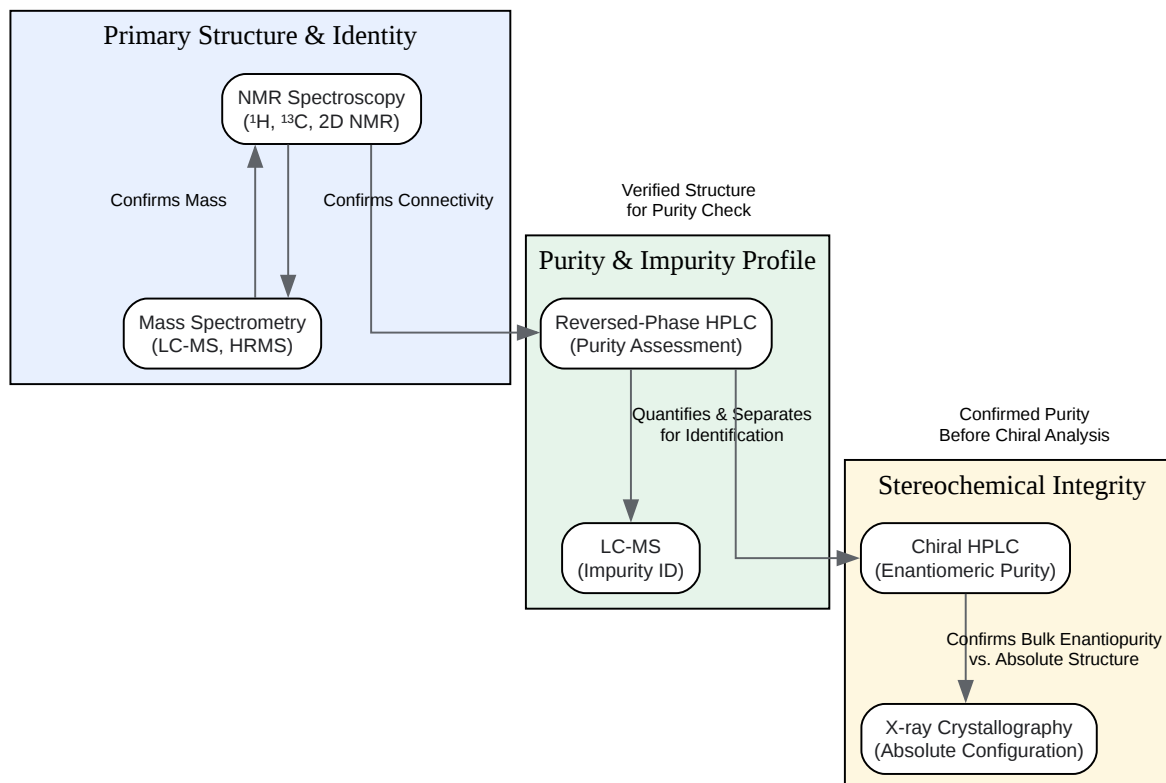


Fig. 1: Integrated Analytical Workflow

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Caption: Fig. 1: A logical workflow for the comprehensive characterization of chiral piperidine derivatives.

Foundational Analysis: Confirming Molecular Structure and Identity

The first step in any characterization is to unequivocally confirm that the synthesized molecule has the correct atomic composition and connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton. For **(R)-1-Boc-4-(aminocarboxymethyl)piperidine**, ^1H and ^{13}C NMR are essential for confirming the presence of all expected functional groups and mapping their connectivity.

The "Why":

- ^1H NMR: Reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. The integration of signals confirms the relative number of protons.
- ^{13}C NMR: Determines the number of non-equivalent carbons and provides information about their hybridization (sp^3 , sp^2 , sp). The chemical shifts are highly sensitive to the electronic environment.[3]
- 2D NMR (COSY, HSQC): Used to resolve complex spectra and definitively assign proton signals to their corresponding carbon atoms, confirming the precise structure.

Self-Validating Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (e.g., $-\text{NH}$ and $-\text{COOH}$).
- Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum.
 - Expected Signals: Look for characteristic signals: a singlet around 1.4 ppm for the nine protons of the tert-butyl (Boc) group[4], a complex multiplet pattern for the piperidine ring protons, and signals corresponding to the aminocarboxymethyl side chain.

- Internal Standard: Use a known internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing ($\delta = 0.00$ ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Expected Signals: Identify the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the piperidine ring and side chain.[3]
- Data Interpretation & Validation:
 - Cross-Verification: Ensure the number of signals in both ¹H and ¹³C spectra matches the number of chemically non-equivalent protons and carbons in the proposed structure.
 - Coupling Constants: Analyze the J-coupling constants in the ¹H spectrum to infer the relative stereochemistry of the piperidine ring protons (axial vs. equatorial).
 - 2D NMR Confirmation: If assignments are ambiguous, run a ¹H-¹³C HSQC experiment to correlate each proton with its directly attached carbon, providing definitive structural validation.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering powerful confirmation of its elemental composition. When coupled with liquid chromatography (LC-MS), it also becomes a potent tool for impurity profiling.[5]

The "Why":

- Electrospray Ionization (ESI): A soft ionization technique ideal for polar, non-volatile molecules like our target compound. It typically generates the protonated molecule $[M+H]^+$, allowing for easy determination of the molecular weight.[6]
- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), which can be used to predict the elemental formula, distinguishing it from other compounds with the same nominal mass.

- Tandem MS (MS/MS): Involves fragmenting the parent ion ($[M+H]^+$) to produce a characteristic fragmentation pattern. This "fingerprint" is invaluable for structural elucidation and confirming the identity of the compound in complex mixtures. Common fragmentation pathways for piperidine derivatives include α -cleavage next to the nitrogen and ring fission.
[5][6]

Self-Validating Protocol: LC-HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 10 \mu\text{g/mL}$) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, matching the initial mobile phase conditions.[7]
- LC-MS System: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.[5]
- Chromatographic Separation (for Purity/Identity):
 - Column: A standard C18 reversed-phase column (e.g., $2.1 \times 50 \text{ mm}$, $1.8 \mu\text{m}$) is suitable for separating the main compound from potential impurities.[7]
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive ion mode ESI.
 - Gradient: A typical gradient might run from 5% B to 95% B over several minutes to elute compounds of varying polarity.
- Mass Spectrometer Parameters:
 - Ionization Mode: Positive ion ESI is preferred due to the basicity of the piperidine nitrogen.
[5]
 - Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-500) to detect the $[M+H]^+$ ion. For $(\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_4)$, the expected monoisotopic mass is 258.1579, so the $[M+H]^+$ ion should be observed at m/z 258.1654.[8]

- Tandem MS (MS/MS): Perform a product ion scan on the precursor ion (m/z 258.1654) to generate a fragmentation spectrum.
- Data Interpretation & Validation:
 - Accurate Mass Match: The measured mass of the $[M+H]^+$ ion should be within 5 ppm of the theoretical mass.
 - Isotopic Pattern: The observed isotopic distribution should match the theoretical pattern for the elemental formula $C_{12}H_{22}N_2O_4$.
 - Characteristic Fragments: The MS/MS spectrum should show expected fragments, such as the loss of the Boc group (-100 Da) or loss of the tert-butyl group (-57 Da).

Parameter	NMR Spectroscopy	Mass Spectrometry
Primary Output	Chemical shifts, coupling constants	Mass-to-charge ratio (m/z)
Key Information	Atomic connectivity, 3D conformation	Molecular weight, elemental formula
Strengths	Unambiguous structure elucidation	High sensitivity, impurity detection
Typical Sample	5-10 mg, pure	<1 μ g, solution

Quantitative Assessment: Purity and Stereochemical Integrity

Once the structure is confirmed, the focus shifts to quantifying its purity. This involves assessing both chemical purity (the percentage of the main compound relative to impurities) and, crucially for this molecule, enantiomeric purity (the percentage of the desired (R)-enantiomer relative to the undesired (S)-enantiomer).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is the workhorse technique for purity analysis in the pharmaceutical industry. It separates compounds based on their polarity.^[7]

The "Why":

- **Robustness:** RP-HPLC methods are highly reproducible and can be validated according to ICH guidelines.^[9]
- **Versatility:** By using a C18 stationary phase, a wide range of organic molecules can be separated.
- **Quantification:** With a UV detector, the area of the main peak relative to the total area of all peaks provides a reliable measure of purity (Area % method).

Self-Validating Protocol: RP-HPLC Purity Determination

- **Instrumentation:** An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).^[7]
- **Chromatographic Conditions:**
 - **Column:** C18, 4.6 x 150 mm, 5 µm particle size.^[7]
 - **Mobile Phase A:** Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.
 - **Mobile Phase B:** Acetonitrile with 0.1% TFA or Phosphoric Acid. The acidic modifier improves peak shape for basic compounds like piperidines.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30 °C.
 - **Detection Wavelength:** 210 nm (where the amide/carbamate chromophore absorbs).
 - **Injection Volume:** 10 µL.
- **Sample Preparation:** Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.

- **System Suitability Test (SST):** Before running samples, inject a standard solution multiple times ($n=5$) to verify system performance. Key SST parameters include retention time repeatability ($<1\%$ RSD), peak area repeatability ($<2\%$ RSD), and theoretical plates (>2000).
- **Data Analysis & Validation:**
 - Run the sample and integrate all peaks detected.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
 - **Orthogonal Check:** For comprehensive validation, a second, different HPLC method (e.g., different column or mobile phase pH) should be used to ensure no impurities are co-eluting with the main peak.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) is paramount for any chiral compound intended for pharmaceutical use. Chiral HPLC uses a Chiral Stationary Phase (CSP) to physically separate the (R) and (S) enantiomers.[\[10\]](#)

The "Why":

- **Direct Separation:** Chiral HPLC allows for the direct visualization and quantification of both enantiomers, providing an accurate measure of enantiomeric purity.
- **High Selectivity:** Modern CSPs, particularly polysaccharide-based ones, offer excellent resolving power for a wide range of chiral compounds, including piperidine derivatives.[\[10\]](#)
[\[11\]](#)

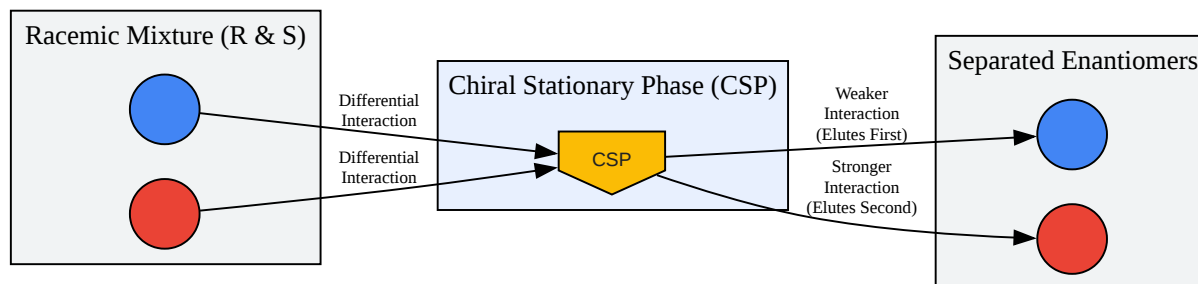


Fig. 2: Principle of Chiral HPLC Separation

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Caption: Fig. 2: Enantiomers interact differently with the CSP, leading to different retention times.

Self-Validating Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

- Instrumentation: An HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H, is a common starting point for piperidine derivatives.^{[10][11]}
 - Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol).^[11] An optimized mobile phase for a related compound was n-hexane:ethanol (70:30, v/v).^[11]
 - Mobile Phase Modifier: For basic analytes, adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) is often crucial to prevent peak tailing and achieve good resolution.^[10]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.

- Detection Wavelength: 225 nm.[\[11\]](#)
- Sample Preparation:
 - Racemic Standard: First, a 50:50 racemic mixture of the (R) and (S) enantiomers must be analyzed to establish the retention times of both peaks and to calculate the resolution factor.
 - Test Sample: Prepare a solution of the (R)-enantiomer sample in the mobile phase.
- System Suitability & Validation:
 - Resolution: Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5.
 - Limit of Quantification (LOQ): Determine the LOQ for the undesired (S)-enantiomer. This is critical for accurately quantifying it as a trace impurity. A typical LOQ might be around 7.5 µg/mL.[\[11\]](#)
- Data Analysis:
 - Inject the test sample.
 - Calculate the enantiomeric excess using the formula: $\text{e.e. (\%)} = \frac{[\text{Area of R-isomer} - \text{Area of S-isomer}]}{[\text{Area of R-isomer} + \text{Area of S-isomer}]} \times 100$

Definitive Structure: X-ray Crystallography

While the combination of NMR, MS, and chiral HPLC provides a comprehensive picture of the molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of both its connectivity and absolute stereochemistry.[\[12\]](#)

The "Why":

- Absolute Configuration: It is the gold standard for determining the absolute (R/S) configuration of a chiral center without relying on reference standards.

- **Solid-State Conformation:** It reveals the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat).^[1] This information is invaluable for structure-activity relationship (SAR) studies and computational modeling.^[12]

Protocol Outline: Single-Crystal X-ray Diffraction

- **Crystal Growth (The Critical Step):**
 - **Purity:** The starting material must be of very high purity (>99%).
 - **Technique:** Obtaining high-quality single crystals is often the most challenging part. Slow evaporation is the most common method.^[12]
 - **Solvent Selection:** A solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and allowed to evaporate slowly over days or weeks. The goal is to find conditions where the compound comes out of solution slowly and orderly.^[12]
- **Data Collection:**
 - A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:**
 - The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
 - Sophisticated software is used to solve the phase problem and generate an electron density map, from which the molecular structure is built and refined.
- **Validation:** The final refined structure is validated using metrics such as the R-factor, which indicates the agreement between the calculated and observed diffraction data. The absolute

configuration is typically determined by analyzing anomalous dispersion effects (the Flack parameter).

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